molecular formula C11H24O3Si B13685545 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanoic acid

4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanoic acid

Katalognummer: B13685545
Molekulargewicht: 232.39 g/mol
InChI-Schlüssel: OFLDJUJSBRNNRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “MFCD28006717” is a chemical entity with unique properties and applications. It is essential in various scientific research fields due to its distinct chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD28006717” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, pressures, and catalysts to ensure the desired product’s yield and purity. The synthetic routes often involve organic solvents and reagents that facilitate the formation of the compound’s unique structure.

Industrial Production Methods

Industrial production of “MFCD28006717” is scaled up from laboratory methods, ensuring consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain high-purity “MFCD28006717”.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD28006717” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives of “MFCD28006717”.

Wissenschaftliche Forschungsanwendungen

“MFCD28006717” has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: It serves as a probe or marker in biological studies, helping to elucidate cellular processes and pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment.

    Industry: It is utilized in the production of specialty chemicals, materials, and other industrial applications.

Wirkmechanismus

The mechanism of action of “MFCD28006717” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role in therapeutic interventions or biochemical assays.

Eigenschaften

Molekularformel

C11H24O3Si

Molekulargewicht

232.39 g/mol

IUPAC-Name

4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoic acid

InChI

InChI=1S/C11H24O3Si/c1-9(10(12)13)7-8-14-15(5,6)11(2,3)4/h9H,7-8H2,1-6H3,(H,12,13)

InChI-Schlüssel

OFLDJUJSBRNNRK-UHFFFAOYSA-N

Kanonische SMILES

CC(CCO[Si](C)(C)C(C)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.